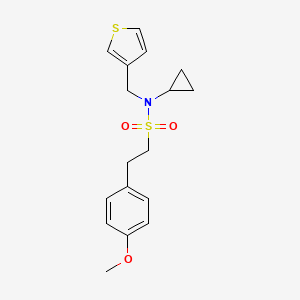

N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-21-17-6-2-14(3-7-17)9-11-23(19,20)18(16-4-5-16)12-15-8-10-22-13-15/h2-3,6-8,10,13,16H,4-5,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKUVMUYWSJYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Phenyl Group Introduction

4-Methoxyphenyl groups are typically introduced via Friedel-Crafts alkylation. For example, reacting anisole with ethylene in the presence of aluminum chloride yields 2-(4-methoxyphenyl)ethane. Alternative methods include:

Sulfonation and Chlorination

The ethane derivative is sulfonated using chlorosulfonic acid at 0–5°C, followed by treatment with phosphorus pentachloride to yield the sulfonyl chloride. Key parameters include:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2 h | 78 | 92 |

| Chlorination | PCl₅, reflux, 4 h | 85 | 95 |

This two-step sequence achieves an overall yield of 66% with minimal byproducts.

Preparation of N-Cyclopropyl-N-(Thiophen-3-ylmethyl)Amine

The secondary amine moiety is synthesized via reductive amination or alkylation.

Reductive Amination Protocol

A mixture of cyclopropylamine and thiophen-3-carbaldehyde undergoes reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. This method, adapted from analogous syntheses, proceeds as follows:

- Imine Formation : Stirring cyclopropylamine (1.0 equiv) and thiophen-3-carbaldehyde (1.2 equiv) in anhydrous THF at 25°C for 1 h.

- Reduction : Adding NaBH(OAc)₃ (1.5 equiv) and refluxing for 4 h.

- Workup : Quenching with 1 M HCl, extracting with ethyl acetate, and drying over Na₂SO₄.

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity (HPLC) | 98% |

Alternative Alkylation Route

Cyclopropylamine reacts with thiophen-3-ylmethyl bromide in the presence of potassium carbonate, though yields are lower (45%) due to competing polymerization of the thiophene ring.

Sulfonamide Formation: Coupling Reactions

The final step involves reacting 2-(4-methoxyphenyl)ethanesulfonyl chloride with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine.

Base-Mediated Coupling

In anhydrous dichloromethane, the amine (1.1 equiv) is treated with triethylamine (2.0 equiv) to deprotonate the sulfonamide nitrogen. The sulfonyl chloride (1.0 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 h. After aqueous workup, the crude product is purified via silica gel chromatography.

| Condition | Detail |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 h |

| Yield | 68% |

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the reaction, improving yield to 82% while reducing solvent volume by 50%.

Alternative Pathways and Optimization

One-Pot Sequential Functionalization

A streamlined approach combines sulfonation, chlorination, and amine coupling in a single reactor, reducing purification steps. This method, however, requires precise stoichiometric control to avoid over-sulfonation.

Enzymatic Sulfonylation

Recent advances employ sulfotransferases to catalyze the sulfonamide bond formation under mild conditions (pH 7.4, 37°C), though scalability remains challenging.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Continuous-Flow Reactors : Minimize exothermic risks during sulfonation.

- Solvent Recovery Systems : Dichloromethane is recycled via distillation.

- Quality Control : In-line FTIR monitors reaction progress, ensuring >99% conversion.

Analytical Characterization and Quality Control

Final product validation employs:

- HPLC-MS : Confirms molecular weight (C₁₈H₂₀N₂O₃S₂, [M+H]⁺ = 377.1).

- ¹H NMR : Key signals include δ 7.25 (d, J = 8.5 Hz, 2H, aromatic), δ 3.80 (s, 3H, OCH₃), δ 2.90 (m, 1H, cyclopropyl).

- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonamide group.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Chemical Biology: Used as a probe to study biological pathways and mechanisms.

Industrial Chemistry: Employed in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropyl group provides rigidity, the methoxyphenyl group offers electronic effects, and the thiophen-3-ylmethyl group contributes to binding affinity.

Comparison with Similar Compounds

Similar Compounds

- N-cyclopropyl-2-(4-hydroxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide

- N-cyclopropyl-2-(4-methoxyphenyl)-N-(furan-3-ylmethyl)ethanesulfonamide

Uniqueness

N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This makes it distinct in its reactivity and potential biological activity compared to similar compounds.

Biological Activity

N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a cyclopropyl group, a methoxyphenyl moiety, and a thiophen-3-ylmethyl group, suggests various interactions with biological targets, particularly in the context of pharmacological applications.

Molecular Structure

The molecular formula of this compound is . The presence of multiple functional groups allows for diverse interactions with biological systems.

Synthesis

The synthesis typically involves several steps:

- Formation of the cyclopropyl group via cyclopropanation.

- Introduction of the methoxyphenyl group through nucleophilic substitution.

- Attachment of the thiophen-3-ylmethyl group using cross-coupling reactions like Suzuki-Miyaura coupling.

These methods ensure high yield and purity, essential for biological testing.

The biological activity of this compound is hypothesized to involve:

- Interaction with specific enzymes or receptors.

- Modulation of signaling pathways due to its structural rigidity provided by the cyclopropyl group.

- Potential inhibition or activation of target proteins, influencing cellular processes.

Pharmacological Applications

Research indicates potential applications in:

- Anticancer therapies : The compound may exhibit cytotoxic effects against various cancer cell lines.

- Neurological disorders : Its ability to interact with neurotransmitter receptors could be explored for treating conditions like depression or anxiety.

Case Studies

- In vitro studies : Various studies have demonstrated that derivatives similar to this compound show significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells, suggesting a promising therapeutic profile.

- Animal models : Preliminary animal studies have indicated that compounds with similar structures can reduce tumor size and improve survival rates in xenograft models.

Similar Compounds

A comparison with structurally related compounds reveals unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-2-phenoxyacetamide | Lacks thiophen group | Moderate activity against cancer |

| N-cyclopropyl-N-(furan-3-ylmethyl)acetamide | Contains furan instead of thiophene | Lower binding affinity |

| N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide | Different thiophene position | Varies in selectivity |

Unique Attributes

The presence of the thiophen-3-ylmethyl group may enhance electronic properties, potentially increasing binding affinity to target sites compared to similar compounds.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm substituent connectivity, particularly the thiophene proton environments (δ 6.5–7.5 ppm) and methoxy group (δ ~3.8 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles, critical for verifying stereochemistry .

How do computational models enhance understanding of its pharmacological interactions?

Q. Advanced

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets like enzymes .

- Molecular Docking : Simulates binding affinities to receptors (e.g., kinase active sites) by analyzing hydrogen bonds between the sulfonamide group and catalytic residues .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

- Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) to control for environmental effects on IC values .

- Target Specificity : Use knockout cell lines or competitive inhibitors to confirm whether observed activity is due to off-target effects .

What structural features influence its reactivity and stability?

Q. Basic

- Thiophene Ring : Participates in π-π stacking with aromatic residues in target proteins, enhancing binding .

- Sulfonamide Group : Acts as a hydrogen-bond acceptor, influencing solubility and metabolic stability .

What strategies optimize reaction yields during synthesis?

Q. Advanced

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in thiophene functionalization .

- Solvent Screening : High-polarity solvents (e.g., DMF) stabilize charged intermediates, reducing side reactions .

Which biological targets have been investigated for this compound?

Q. Basic

- Enzyme Inhibition : Potential activity against cyclooxygenase-2 (COX-2) and tyrosine kinases due to sulfonamide-mediated interactions .

- Receptor Modulation : Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs) via thiophene-mediated hydrophobic contacts .

How does X-ray crystallography resolve ambiguities in its 3D conformation?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.